(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

Description

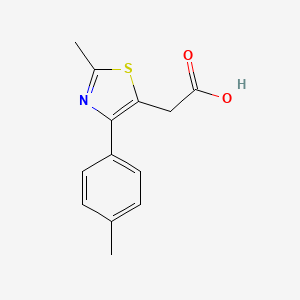

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole derivative characterized by a methyl group at position 2 of the thiazole ring, a p-tolyl (4-methylphenyl) substituent at position 4, and an acetic acid moiety at position 3. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities.

Properties

IUPAC Name |

2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMQGCVFOABLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Substituents: The methyl and p-tolyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Acetic Acid Moiety Addition: The acetic acid group can be introduced via carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydrothiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid exhibits significant antibacterial properties against various microorganisms.

- Mechanism of Action : The compound interacts with bacterial cell walls and enzymes, disrupting essential processes necessary for bacterial survival.

-

Case Studies :

- A study evaluated the compound's effectiveness against both gram-positive and gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) ranging from 100 to 400 µg/ml, which was less effective compared to standard antibiotics like ketoconazole and chloramphenicol .

- Another research highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC below 0.5 µg/ml, suggesting potential as a treatment for antibiotic-resistant infections .

Anticancer Activity

The compound has been investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cell lines.

- Mechanism of Action : It is believed to inhibit cell proliferation and promote programmed cell death through various biochemical pathways.

-

Case Studies :

- In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

- Further investigations revealed that derivatives of this compound could enhance the efficacy of existing chemotherapeutic agents by targeting cancer stem cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Case Studies :

Summary of Findings

Mechanism of Action

The mechanism of action of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid and related compounds:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., CH₃, OCH₃): Enhance lipophilicity and may improve membrane permeability .

- Acetic Acid Moiety : Common across all analogues, this group contributes to hydrogen bonding and solubility in aqueous environments.

Antimicrobial Activity

- Pyrimidine-Thiazole Hybrids: Compounds synthesized via heterocyclization of thiazole-acetic acid derivatives with dicarbonyl compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives from 2-(2-guanidino-4-oxo-thiazol-5-yl)acetic acid showed "excellent zones of inhibition" in disk diffusion assays .

Antifungal Potential

- Triazole-Thioacetic Acid Derivatives : Compounds like 2-((4-R-3-R1-1,2,4-triazol-5-yl)thio)acetic acids exhibit moderate to high antifungal activity, highlighting the importance of sulfur-containing heterocycles in targeting fungal enzymes .

Biological Activity

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)acetic acid

- Molecular Formula : C13H13NO2S

- Molecular Weight : 249.31 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that are crucial for various physiological processes.

- Nucleic Acid Interaction : There is evidence suggesting that it can intercalate or bind to DNA/RNA, influencing gene expression and cellular function.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 1.5 μg/mL |

These results suggest a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.3 |

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially beneficial for treating inflammatory diseases. Studies suggest it modulates inflammatory pathways, reducing cytokine production and inflammation markers in vitro.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones compared to control groups, particularly against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Properties

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that the compound effectively induced apoptosis in HeLa cells and inhibited proliferation in MCF-7 cells, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are most effective for preparing (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid, and how do reaction conditions impact yield?

The synthesis of thiazole-acetic acid derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Microwave-assisted synthesis (e.g., for triazole-thioacetic acids) improves reaction efficiency and reduces time compared to conventional heating .

- Reflux in acetic acid with sodium acetate as a catalyst is a common method for forming thiazole rings, as seen in analogous triazole derivatives .

- Thiol-alkylation using sodium monochloroacetate in aqueous medium, followed by acidification, is effective for introducing the acetic acid moiety .

Q. Key factors affecting yield :

- Temperature : Higher temperatures (e.g., reflux at 100–120°C) enhance reaction rates but may degrade heat-sensitive intermediates.

- Catalyst choice : Sodium acetate or morpholine derivatives improve cyclization efficiency .

- Solvent polarity : Polar solvents (e.g., DMF/acetic acid mixtures) aid in solubilizing intermediates during recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR can confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for methylene groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the thiazole backbone .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing between 4- and 5-substituted thiazoles .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for thiazole-acetic acid derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. To address this:

- Variable-temperature NMR : Identifies tautomeric shifts in thiazole rings by observing signal splitting at low temperatures .

- HPLC-DAD coupled with MS : Separates and identifies degradation products or regioisomeric impurities. For example, a C18 column with a gradient of acetonitrile/water (0.1% formic acid) effectively resolves thiazole derivatives .

- Computational modeling : DFT calculations predict H NMR chemical shifts to validate experimental data .

Q. How does this compound behave under thermal or photolytic stress, and what degradation pathways are observed?

Stability studies under accelerated conditions (e.g., 40°C/75% RH or UV light exposure) reveal:

- Thermal degradation : Decarboxylation of the acetic acid group occurs at >150°C, forming 2-methyl-4-p-tolylthiazole as a major byproduct .

- Photolytic cleavage : The thiazole ring undergoes oxidation, generating sulfonic acid derivatives.

- Mass balance validation : Degradation products should account for ≥95% of the initial mass to confirm pathway accuracy .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular docking : Targets enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) to assess binding affinity.

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .

- First-aid measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.